molecular formula C18H16ClN5 B12217709 (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine

Cat. No.: B12217709
M. Wt: 337.8 g/mol
InChI Key: YSKKBNIMPRSHIT-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a trimethyl-substituted pyrazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl group through a substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group with a trimethyl-substituted pyrazolopyrimidine core makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

InChI

InChI=1S/C18H16ClN5/c1-10-7-11(2)20-17-16(10)18-21-12(3)8-15(24(18)23-17)22-14-6-4-5-13(19)9-14/h4-9,22H,1-3H3

InChI Key

YSKKBNIMPRSHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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